molecular formula C19H21Cl3N2O3S B297393 N-(sec-butyl)-2-[[(4-chlorophenyl)sulfonyl](2,6-dichlorobenzyl)amino]acetamide

N-(sec-butyl)-2-[[(4-chlorophenyl)sulfonyl](2,6-dichlorobenzyl)amino]acetamide

Cat. No. B297393
M. Wt: 463.8 g/mol
InChI Key: UIMJJROYGZODME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-2-[[(4-chlorophenyl)sulfonyl](2,6-dichlorobenzyl)amino]acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively researched for its potential therapeutic applications. It is a potent activator of the enzyme soluble guanylate cyclase (sGC), which plays a critical role in regulating various physiological processes in the human body.

Scientific Research Applications

N-(sec-butyl)-2-[[(4-chlorophenyl)sulfonyl](2,6-dichlorobenzyl)amino]acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have vasodilatory effects and can lower blood pressure, making it a potential treatment for hypertension. It has also been studied for its potential use in treating pulmonary hypertension, erectile dysfunction, and other cardiovascular diseases. Additionally, it has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

N-(sec-butyl)-2-[[(4-chlorophenyl)sulfonyl](2,6-dichlorobenzyl)amino]acetamide activates sGC, which leads to an increase in the production of cyclic guanosine monophosphate (cGMP) in cells. cGMP is a critical signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation. By increasing cGMP levels, N-(sec-butyl)-2-[[(4-chlorophenyl)sulfonyl](2,6-dichlorobenzyl)amino]acetamide can cause vasodilation, lower blood pressure, and have anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(sec-butyl)-2-[[(4-chlorophenyl)sulfonyl](2,6-dichlorobenzyl)amino]acetamide are primarily related to its activation of sGC and subsequent increase in cGMP levels. This can lead to vasodilation, lower blood pressure, and anti-inflammatory effects. Additionally, it has been shown to have potential as a treatment for pulmonary hypertension and erectile dysfunction.

Advantages and Limitations for Lab Experiments

One advantage of using N-(sec-butyl)-2-[[(4-chlorophenyl)sulfonyl](2,6-dichlorobenzyl)amino]acetamide in lab experiments is its potency as an sGC activator. This allows for lower concentrations of the compound to be used, reducing the potential for toxicity or side effects. However, one limitation is that it may not be suitable for all experimental systems, as the effects of sGC activation may vary depending on the specific cell type or tissue being studied.

Future Directions

There are several potential future directions for research on N-(sec-butyl)-2-[[(4-chlorophenyl)sulfonyl](2,6-dichlorobenzyl)amino]acetamide. One area of interest is its potential as a treatment for pulmonary hypertension, as it has been shown to have vasodilatory effects and can lower pulmonary arterial pressure. Additionally, it may have potential as a treatment for other cardiovascular diseases, such as heart failure. Another area of interest is its potential as a treatment for inflammatory diseases, as it has been shown to have anti-inflammatory effects. Further research is needed to fully understand the potential therapeutic applications of N-(sec-butyl)-2-[[(4-chlorophenyl)sulfonyl](2,6-dichlorobenzyl)amino]acetamide and its mechanism of action.

Synthesis Methods

The synthesis of N-(sec-butyl)-2-[[(4-chlorophenyl)sulfonyl](2,6-dichlorobenzyl)amino]acetamide is a multi-step process that involves the reaction of several chemical intermediates. The starting material for the synthesis is 4-chlorobenzenesulfonyl chloride, which is reacted with 2,6-dichlorobenzylamine to form the intermediate 2,6-dichlorobenzyl-4-chlorobenzenesulfonamide. This intermediate is then reacted with sec-butylamine and ethyl chloroacetate to form the final product N-(sec-butyl)-2-[[(4-chlorophenyl)sulfonyl](2,6-dichlorobenzyl)amino]acetamide.

properties

Molecular Formula

C19H21Cl3N2O3S

Molecular Weight

463.8 g/mol

IUPAC Name

N-butan-2-yl-2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]acetamide

InChI

InChI=1S/C19H21Cl3N2O3S/c1-3-13(2)23-19(25)12-24(11-16-17(21)5-4-6-18(16)22)28(26,27)15-9-7-14(20)8-10-15/h4-10,13H,3,11-12H2,1-2H3,(H,23,25)

InChI Key

UIMJJROYGZODME-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)CN(CC1=C(C=CC=C1Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCC(C)NC(=O)CN(CC1=C(C=CC=C1Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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